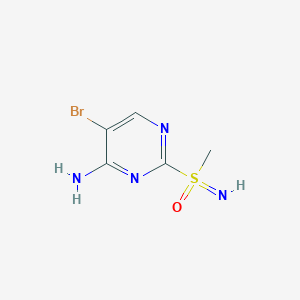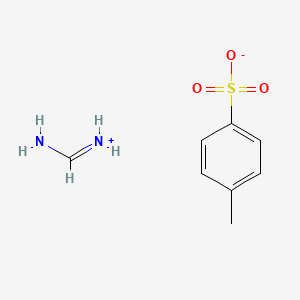![molecular formula C18H25NO2 B6603105 butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate CAS No. 2241130-87-8](/img/structure/B6603105.png)
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, commonly known as BBAH, is a synthetic organic compound that has been used in a variety of scientific applications, ranging from drug delivery systems to materials science. BBAH is a cyclic, water-soluble carboxylate ester with a molecular weight of approximately 270 g/mol. The compound has an aromatic ring structure, consisting of a benzyl group attached to a seven-membered ring structure. BBAH is an important chemical building block, and its use in chemical synthesis has been extensively studied.
Aplicaciones Científicas De Investigación
BBAH has been used in a variety of scientific research applications. It has been used as a drug delivery system for various drugs, such as antibiotics, antivirals, and cancer drugs. BBAH has also been used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of materials such as carbon nanotubes and graphene. In addition, BBAH has been used in the synthesis of a variety of pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and anticancer drugs.
Mecanismo De Acción
The mechanism of action of BBAH is not well understood. However, it is believed that the compound acts as a proton acceptor, allowing it to interact with a variety of molecules. This interaction can lead to a variety of effects, such as the formation of new compounds, the inhibition of enzyme activity, or the induction of cell death.
Biochemical and Physiological Effects
BBAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, BBAH has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BBAH in laboratory experiments has a number of advantages. It is easily synthesized, and its structure can be easily modified to suit the needs of the experiment. In addition, BBAH is water-soluble, which makes it easy to use in a variety of solutions. However, there are some limitations to its use. BBAH can be toxic to cells, and it can be difficult to control the concentration of the compound in solution.
Direcciones Futuras
Future research on BBAH could focus on its use as a drug delivery system, as well as its potential applications in materials science and nanotechnology. In addition, further research could be conducted to explore the mechanism of action of BBAH and its potential toxicity. Finally, research could be conducted to explore the potential applications of BBAH in the synthesis of other compounds, such as polymers and pharmaceuticals.
Métodos De Síntesis
BBAH can be synthesized using a variety of methods. The most common method is the condensation of benzyl bromide with 2-azabicyclo[3.2.0]heptane-1-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. Other methods of synthesis include the use of anhydrous ammonia, sodium borohydride, and lithium aluminum hydride.
Propiedades
IUPAC Name |
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-11-21-17(20)18-10-9-16(18)13-19(14-18)12-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLLZMNHARKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)



![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)

![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)